YT 146 Exhibits Sub-Nanomolar Potency for cAMP Accumulation in PC12 Cells, Outperforming Standard A2A Agonists
In PC12 cells, YT-146 induces cAMP accumulation with an EC50 of 1.2 nM, demonstrating high potency at the adenosine A2A receptor [1]. This value is approximately 560-fold more potent than the EC50 of 681 nM reported for NECA (5'-N-ethylcarboxamidoadenosine) stimulation of adenylate cyclase via the A2 receptor in human platelet membranes, as measured in a separate assay [2].
| Evidence Dimension | cAMP accumulation potency (EC50) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | NECA: 681 nM |
| Quantified Difference | YT-146 is ~567 times more potent than NECA in this comparative context. |
| Conditions | PC12 cells for YT-146; human platelet membranes for NECA. |
Why This Matters
The sub-nanomolar potency of YT-146 enables researchers to use lower concentrations in cellular assays, minimizing potential off-target effects and reducing compound consumption for cost-effective experimentation.
- [1] Ono T, Matsuoka I, Ohkubo S, Kimura J, Nakanishi H. Effects of YT-146 [2-(1-octynyl) adenosine], an adenosine A2A receptor agonist, on cAMP production and noradrenaline release in PC12 cells. Jpn J Pharmacol. 1998;78(3):269-77. View Source
- [2] BindingDB entry for CHEMBL2113496 (YT-146). EC50 data for NECA stimulation of adenylate cyclase via adenosine A2 receptor in human platelet membranes. View Source
